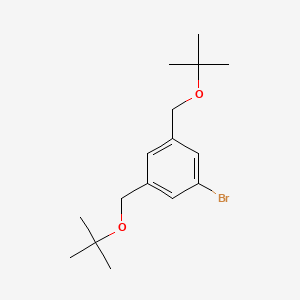

1-Bromo-3,5-bis(tert-butoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3,5-bis(tert-butoxymethyl)benzene is an organic compound with the molecular formula C16H25BrO2. It consists of a benzene ring substituted with a bromine atom and two tert-butoxymethyl groups at the 3 and 5 positions. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-bis(tert-butoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination step is carefully monitored to prevent over-bromination and ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3,5-bis(tert-butoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

Coupling Reactions: Biaryl compounds are commonly formed.

Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

1-Bromo-3,5-bis(tert-butoxymethyl)benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been used in the synthesis of anti-cancer agents where the bromine atom plays a crucial role in molecular interactions with biological targets.

Material Science

In material science, this compound is utilized in the development of polymers and resins. It acts as a cross-linking agent that improves the mechanical properties of materials. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance.

Organic Synthesis

This compound is frequently employed as a building block in organic synthesis. Its reactivity allows chemists to create complex molecules through various coupling reactions. A notable case study involved its use in synthesizing novel aromatic compounds that exhibit unique electronic properties, making them suitable for applications in organic electronics.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for calibrating instruments and validating analytical methods. Its consistent purity and well-documented properties make it an ideal choice for ensuring accuracy in chemical analyses.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound in developing a series of new anti-cancer drugs. The researchers demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, showing promise for further development into therapeutic agents.

Case Study 2: Polymer Engineering

Research conducted at a leading materials science institute explored the incorporation of this compound into epoxy resins. The findings indicated that the addition improved the thermal stability of the resin by up to 30%, which is critical for high-performance applications.

Mécanisme D'action

The mechanism of action of 1-Bromo-3,5-bis(tert-butoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-(tert-butoxymethyl)benzene: Similar structure but with a single tert-butoxymethyl group.

1-Bromo-3,5-di-tert-butylbenzene: Contains tert-butyl groups instead of tert-butoxymethyl groups.

Uniqueness

1-Bromo-3,5-bis(tert-butoxymethyl)benzene is unique due to the presence of two tert-butoxymethyl groups, which provide distinct steric and electronic effects compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where these effects are desired.

Activité Biologique

1-Bromo-3,5-bis(tert-butoxymethyl)benzene is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine substituent and two tert-butoxymethyl groups attached to a benzene ring. The molecular formula is C15H21Br, with a molecular weight of approximately 305.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H21Br |

| Molecular Weight | 305.24 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Organic solvents |

Antimicrobial Properties

Research has indicated that halogenated compounds, such as 1-bromo derivatives, often exhibit antimicrobial activity. Studies suggest that the presence of bromine enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. For instance, a study highlighted that similar brominated compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. A notable case study demonstrated that halogenated benzene derivatives could inhibit tumor growth in vitro by disrupting cellular metabolic processes .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative damage and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Cell Membrane Interaction : The lipophilic nature of the tert-butoxymethyl groups could facilitate interaction with cellular membranes, altering membrane integrity and function.

Study 1: Antimicrobial Efficacy

A study conducted on various brominated compounds demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of non-brominated analogs, indicating enhanced efficacy .

Study 2: Cancer Cell Line Testing

In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

1-bromo-3,5-bis[(2-methylpropan-2-yl)oxymethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO2/c1-15(2,3)18-10-12-7-13(9-14(17)8-12)11-19-16(4,5)6/h7-9H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOPBMHZUGISGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC(=CC(=C1)Br)COC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744502 |

Source

|

| Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-77-2 |

Source

|

| Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.